molecular formula C21H22N6O4 B15094407 5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine

5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine

Cat. No.: B15094407
M. Wt: 422.4 g/mol
InChI Key: QAPIUSQGRWFEHC-UHFFFAOYSA-N
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Description

5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. This compound is characterized by the presence of a cyanobenzyl group at the 5’-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the cyanobenzyl group. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Scientific Research Applications

5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiviral and anticancer activities.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical tools

Mechanism of Action

The mechanism of action of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine by binding to its receptors, thereby influencing various signaling pathways. Additionally, the cyanobenzyl group may interact with specific enzymes or proteins, modulating their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine is unique due to its specific substitution pattern and protective groups, which confer distinct chemical and biological properties. Its ability to interact with adenosine receptors and other molecular targets makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIUSQGRWFEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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